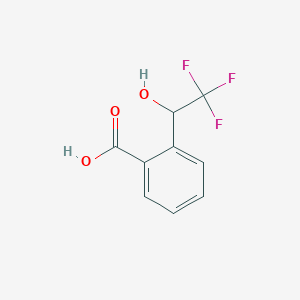

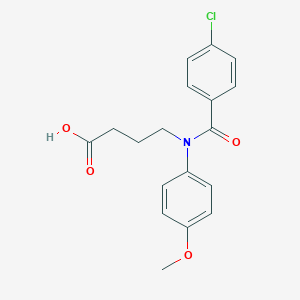

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

説明

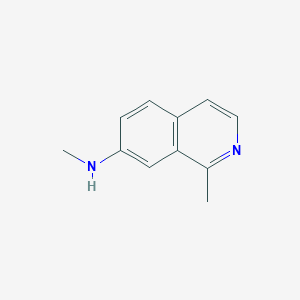

The compound "2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound contains a quinoline core with methoxy and chloropropyl substituents, which may influence its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple and cheap raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitrification, and chlorination, starting from 4-methoxyaniline, and resulted in an 85% yield . Similarly, the synthesis of related compounds, such as N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline, involved a cationic imino Diels–Alder reaction . These methods are suitable for large-scale studies and highlight the versatility of synthetic approaches for quinoline derivatives.

Molecular Structure Analysis

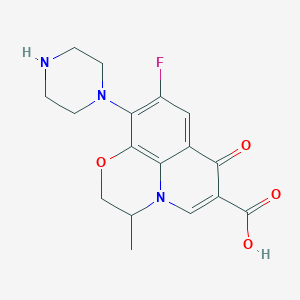

The molecular structure of quinoline derivatives is often confirmed using techniques such as NMR, FTIR, and mass spectrometry. X-ray powder diffraction (XRPD) and single-crystal X-ray diffraction are also used to determine the crystalline structure and conformation of these compounds . For example, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, a compound with a similar quinoline core, was determined to belong to the orthorhombic system . Density functional theory (DFT) calculations can further validate the molecular structures and provide insights into the electronic properties of these molecules .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions due to their reactive sites. The presence of halogens, such as chlorine, can facilitate nucleophilic substitution reactions, as seen in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The methoxy group can influence the electronic distribution in the molecule, affecting its reactivity. Additionally, the quinoline nitrogen atom can participate in hydrogen bonding, which can be crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. For instance, the crystal structure analysis provides insights into the packing of molecules in the solid state, which can influence the compound's stability and solubility . The biological activity of these compounds, such as the inhibition of lung cancer cell proliferation, is also a significant aspect of their chemical properties . The interaction with metal ions, as demonstrated by 5-chloro-8-methoxyquinoline appended diaza-18-crown-6's selectivity for cadmium, showcases the potential application of quinoline derivatives as chemosensors .

科学的研究の応用

Chemosensor Development

Quinoline derivatives have been characterized for their application as chemosensors, particularly for detecting metal ions. For instance, a study highlighted the use of a quinoline-based compound for selectively responding to Cd^2+ ions, demonstrating its potential in monitoring cadmium concentrations in waste effluents and food products (Prodi et al., 2001).

Antimicrobial Screening

Another area of application is in the synthesis of quinoline derivatives for antimicrobial screening. Research has shown that quinoline compounds can be synthesized for antibacterial and antifungal activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Rana et al., 2008).

Luminescence Properties

Quinoline derivatives also exhibit promising luminescence properties, making them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other photoluminescent materials (Enoua et al., 2009).

Cancer Research

In the field of cancer research, certain quinoline derivatives have been synthesized and evaluated for their efficacy in inhibiting cancer cell proliferation. This highlights the potential of quinoline compounds in developing novel anticancer therapies (Cai et al., 2019).

Safety And Hazards

This involves studying the toxicity of the compound and its effects on human health and the environment. It includes determining safety measures that need to be taken while handling the compound.

将来の方向性

This involves predicting or suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties or suggesting new applications for the compound.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

特性

IUPAC Name |

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYKURZXNARJCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472418 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

CAS RN |

159383-57-0 | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159383-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

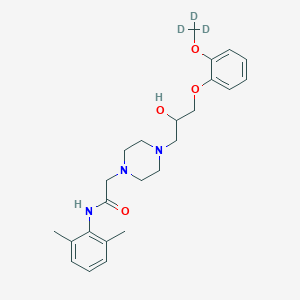

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)